molecular formula C16H17NO4 B1305134 3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 61894-11-9

3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1305134
CAS No.: 61894-11-9
M. Wt: 287.31 g/mol
InChI Key: ZOXKNVCXIKCYPF-UHFFFAOYSA-N
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Description

3-(2-Methoxy-phenylcarbamoyl)-bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and a carboxylic acid group attached to a bicyclo[221]hept-5-ene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile such as maleic anhydride.

    Introduction of the Carboxylic Acid Group: The resulting adduct is then subjected to hydrolysis to introduce the carboxylic acid group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenylamine.

    Formation of the Carbamoyl Group: The final step involves the formation of the carbamoyl group through the reaction of the intermediate with phosgene or a suitable carbamoylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
  • 3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

3-(2-Methoxy-phenylcarbamoyl)-bicyclo[221]hept-5-ene-2-carboxylic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-21-12-5-3-2-4-11(12)17-15(18)13-9-6-7-10(8-9)14(13)16(19)20/h2-7,9-10,13-14H,8H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXKNVCXIKCYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384402
Record name 3-[(2-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61894-11-9
Record name 3-[(2-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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